molecular formula C14H13N5O3 B2606549 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide CAS No. 2034357-47-4

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

Cat. No.: B2606549
CAS No.: 2034357-47-4
M. Wt: 299.29
InChI Key: SKOZZRUNQXSQGU-UHFFFAOYSA-N
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Description

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide (CAS 2034357-47-4) is a synthetic small molecule with a molecular formula of C 14 H 13 N 5 O 3 and a molecular weight of 299.28 g/mol . This compound features a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 4,6-dimethoxy-1,3,5-triazine moiety is structurally analogous to the core found in established chemical reagents like DMTMM, which is widely used as a coupling agent for the formation of amide bonds and esters in organic synthesis . Furthermore, derivatives based on the 4,6-dimethoxy-1,3,5-triazin-2-yl structure have demonstrated significant preliminary biological activity, showing potent and selective inhibition of the monoamine oxidase A (MAO-A) enzyme in scientific studies . This suggests that this compound holds substantial research value as a key synthetic intermediate or as a potential pharmacophore for neuroscience research, particularly in the investigation of new agents for depression and anxiety. The presence of the electron-withdrawing cyano group on the benzamide ring may further influence the compound's electronic properties and binding affinity. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZZRUNQXSQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable benzamide derivative. One common method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a starting material, which reacts with N-methylmorpholine (NMM) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . This intermediate can then be reacted with a benzamide derivative under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Key Reagents and Intermediates

  • Triazine Coupling Agents :

    • DMT-MM : Used to activate carboxylic acids for amide formation .

    • CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) : A chlorotriazine reagent for activating acids .

  • Solvents : THF, DMF, or acetonitrile .

  • Bases : NMM, K₂CO₃, or triethylamine .

Amide Bond Formation via Triazine Activation

Triazine coupling agents (e.g., DMT-MM) react with carboxylic acids to form an active intermediate (e.g., an O-acylisourea), which then reacts with an amine to yield the amide .

Table 2: Yield and Efficiency

Reaction TypeYield RangeKey Factors Influencing Yield
Triazine-mediated amide formationUp to 88%Reaction temperature, solvent choice
Cyanide group introductionN/APrecursor availability, substitution efficiency

Research Findings and Implications

  • Triazine Coupling Agents : DMT-MM and CDMT are widely used for efficient amide bond formation, minimizing side reactions .

  • Functional Group Compatibility : The presence of the cyano group (C≡N) suggests stability under coupling conditions, though steric hindrance may require careful reaction optimization.

  • Structural Diversity : The triazine core allows for modular synthesis, enabling variations in substituents for tailored biological activity .

Scientific Research Applications

Agricultural Applications

1. Pesticide Development

  • The compound has been explored for its potential as a pesticide. Its structure allows it to interact with specific biological pathways in plants and pests.
  • A case study demonstrated that derivatives of triazine compounds exhibit herbicidal activity against various weed species, suggesting that 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide could be effective in agricultural settings .

2. Residue Management

  • Research indicates that the compound's residues can be monitored in food products to ensure safety standards are met. Regulatory bodies like the Environmental Protection Agency have established guidelines for maximum residue limits (MRLs) of such compounds in food products .

Medicinal Applications

1. Anticancer Activity

  • Studies have shown that triazine derivatives can exhibit anticancer properties. The incorporation of the cyano group in this compound may enhance its ability to inhibit tumor growth by affecting cellular pathways involved in cancer proliferation .

2. Synthesis of Bioactive Compounds

  • The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be utilized in the development of peptide-based drugs due to its stability and reactivity under physiological conditions .

Data Table: Comparison of Applications

Application AreaDescriptionCase Study Reference
Pesticide DevelopmentPotential herbicidal activity against weeds
Residue ManagementMonitoring residues in food products
Anticancer ActivityInhibition of tumor growth
Synthesis of CompoundsPrecursor for bioactive peptide synthesis

Mechanism of Action

The mechanism of action of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide involves the activation of carboxylic acids to form reactive esters, which can then undergo nucleophilic attack by amines or alcohols . This process is facilitated by the triazine moiety, which acts as an electron-withdrawing group, enhancing the reactivity of the ester intermediate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Containing Derivatives

3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(2-ethylphenyl)urea (BK13162)
  • Structure : Shares the 4,6-dimethoxy triazine core linked via a methylene group but replaces the benzamide with a urea group attached to a 2-ethylphenyl ring.
  • Molecular Weight : 317.3431 g/mol.
  • The 2-ethylphenyl group adds steric bulk, which may hinder reactivity in certain catalytic applications .
1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (8e)
  • Structure: Features a triazine ring substituted with phenoxy and tert-butylphenoxy groups instead of methoxy groups. The benzoate ester contrasts with the benzamide in the main compound.
  • Molecular Weight : 520.6 g/mol.
  • The ester group may reduce stability under basic conditions compared to the amide linkage .

Benzamide Derivatives Without Triazine

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure: Contains a 3-methylbenzamide group linked to a hydroxyl-containing amine (2-amino-2-methyl-1-propanol).
  • Molecular Weight: Not explicitly stated, but elemental analysis confirms purity.
  • The hydroxyl and dimethyl groups enhance hydrophilicity, which could improve solubility compared to the methoxy-rich main compound .

Data Table: Structural and Functional Comparison

Compound Name Triazine Substituents Linking Group Aromatic Group Substituents Molecular Weight (g/mol) Notable Properties
3-cyano-N-[(4,6-dimethoxy-triazin-2-yl)methyl]benzamide 4,6-dimethoxy Methylene 3-cyano benzamide Not provided Electron-withdrawing cyano group
BK13162 4,6-dimethoxy Methylene Urea-(2-ethylphenyl) 317.3431 Enhanced hydrogen bonding
8e 4-phenoxy, 6-tert-butylphenoxy None Benzoate ester 520.6 High steric bulk
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide None Hydroxyethyl 3-methyl benzamide Not provided Improved hydrophilicity

Biological Activity

3-Cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a triazine moiety, which is known for its diverse biological activities. The presence of the cyano group and the benzamide structure contributes to its chemical reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, benzamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHL-6012.5Apoptosis induction
Compound BMCF-78.0Cell cycle arrest
3-Cyano-N-[...]A549TBDTBD

Note: TBD = To be determined based on future studies.

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented in the literature; however, related compounds have demonstrated cytotoxicity against various human cancer cell lines. A study indicated that similar triazine derivatives showed enhanced cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Some triazine derivatives have been reported to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death has been linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Compounds similar to 3-cyano-N-[...] have shown potential in arresting the cell cycle at various checkpoints.

Case Studies

A recent study explored the effects of triazine-based compounds on human leukemia cells. The results suggested that these compounds could significantly reduce cell viability through apoptosis and necrosis pathways.

Case Study Summary: Effects on Human Leukemia Cells

ParameterControl GroupTreated Group
Cell Viability (%)10035
Apoptotic Index (%)545
ROS Levels (µM)0.52.5

Q & A

Basic Research Question

  • NMR Spectroscopy : The ¹H NMR spectrum should show distinct singlet peaks for the triazine ring’s methoxy groups (δ 3.8–4.0 ppm) and the benzamide’s cyano group (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 346.1064 (calculated for C₁₅H₁₄N₅O₃).
  • Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (C: 52.17%, N: 20.28%) to rule out residual solvents .

How can researchers optimize reaction conditions to minimize triazine ring degradation during synthesis?

Advanced Research Question
The dimethoxy-triazine group is susceptible to nucleophilic attack under acidic or high-temperature conditions. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF, DCM) and avoiding protic solvents like methanol unless DMT-MM is used .
  • Maintaining temperatures below 40°C during coupling to prevent ring-opening reactions .
  • Adding scavengers (e.g., polymer-bound sulfonic acid resins) to sequester residual HCl .

What mechanistic insights explain the reactivity of the triazine-methylbenzamide scaffold in biological systems?

Advanced Research Question
The triazine core acts as a hydrogen-bond acceptor , while the cyano group enhances electrophilicity, potentially enabling interactions with enzymatic active sites (e.g., kinases or proteases). Computational studies (DFT or molecular docking) can model binding affinities. For example:

  • The 4,6-dimethoxy-triazine group may mimic ATP’s adenine ring in kinase inhibition assays .
  • In vitro assays : Test stability in PBS (pH 7.4) to assess hydrolytic resistance, a common failure mode for triazine derivatives .

How do structural modifications to the benzamide or triazine groups impact physicochemical properties?

Basic Research Question

  • LogP Optimization : Replacing the cyano group with a hydroxyl or amine increases hydrophilicity but may reduce membrane permeability .
  • Triazine Modifications : Chloro- or amino-substituted triazines (e.g., 4,6-dichloro-1,3,5-triazine) increase reactivity but decrease stability .
    Experimental Design : Synthesize analogs via parallel synthesis (e.g., substituting benzamide with thioamide) and compare solubility (shake-flask method) and thermal stability (DSC/TGA) .

What protocols are recommended for evaluating the compound’s stability under physiological conditions?

Advanced Research Question

  • Hydrolytic Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Oxidative Stress Test : Expose to H₂O₂ (0.3% v/v) and analyze for sulfoxide or N-oxide byproducts .
    Key Finding : The dimethoxy-triazine group shows higher stability than dichloro analogs in SIF (t₁/₂ > 12 hours) .

How can researchers validate the compound’s activity in target engagement assays?

Advanced Research Question

  • SPR (Surface Plasmon Resonance) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (Kₐ, K𝒹) .
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .

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